![molecular formula C12H11N3 B12874230 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzimidazole core substituted with a methyl group and a pyrrole ring. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable pyrrole derivative. One common method includes:
Starting Materials: o-phenylenediamine and 2-acetylpyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions.
Procedure: The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring fused with the pyrrole moiety.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Catalysts: Use of catalysts like Lewis acids to enhance reaction rates.
Solvents: Employing high-boiling solvents such as xylene or toluene to maintain the reaction temperature.
Purification: Techniques like recrystallization or column chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antimicrobial and anticancer properties. Benzimidazole derivatives are known for their activity against a variety of pathogens.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: It may inhibit kinase activity, leading to the disruption of phosphorylation processes essential for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-1H-benzimidazole: Lacks the pyrrole ring, making it less versatile in biological applications.
1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the benzimidazole core, limiting its range of activities.
Uniqueness
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is unique due to its combined benzimidazole and pyrrole structures, which confer a broad spectrum of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H11N3 |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
1-methyl-2-(1H-pyrrol-2-yl)benzimidazole |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-8,13H,1H3 |
InChI-Schlüssel |
VDGOZWVBFWXRTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


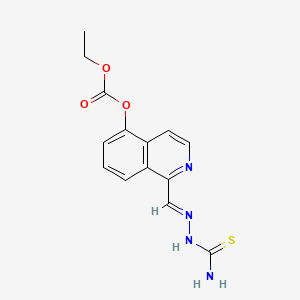

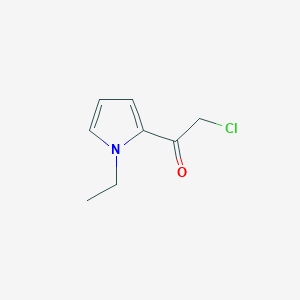
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
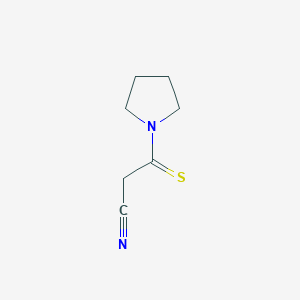
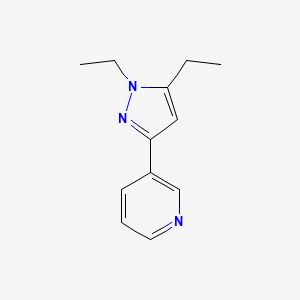
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

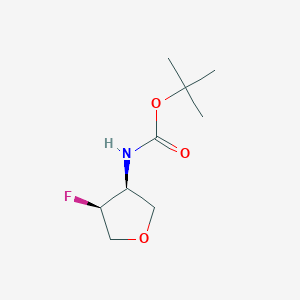
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
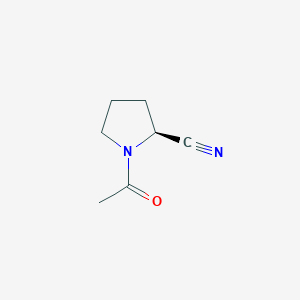

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
